4-(Bromomethyl)pyridine hydrochloride
Description
Historical Context and Significance of Pyridine-Based Building Blocks
The journey of pyridine (B92270) and its derivatives in chemical sciences began in the 19th century. Impure pyridine was likely produced by early alchemists, but the first documented reference is credited to Scottish scientist Thomas Anderson in 1849, who isolated it from coal tar. wikipedia.orgnumberanalytics.com Anderson named the substance "pyridine" from the Greek words pyr (fire) and -idine to denote a basic substance. wikipedia.org The determination of its chemical structure, a six-membered aromatic heterocycle analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, took several more decades. wikipedia.orgnumberanalytics.com
The synthetic utility of pyridines expanded significantly with the development of new synthetic methodologies. Landmark contributions include the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924, the latter of which provided an efficient route from inexpensive reagents and is still used in industrial production. wikipedia.org
Pyridine-based building blocks are of immense importance in organic chemistry due to the unique properties imparted by the nitrogen-containing heteroaromatic ring. numberanalytics.comnih.gov The nitrogen atom introduces a dipole moment, renders the molecule basic, and alters the reactivity of the aromatic ring compared to benzene. numberanalytics.comnih.gov This unique combination of properties makes the pyridine scaffold a crucial component in a vast array of functional molecules. numberanalytics.comnumberanalytics.com Its derivatives are ubiquitous and serve as foundational structures in numerous fields:
Pharmaceuticals: The pyridine ring is a common motif in medicinal chemistry, found in many FDA-approved drugs. lifechemicals.comnih.gov It is present in natural products like nicotine (B1678760) and vitamins (niacin, pyridoxine), as well as synthetic drugs with diverse therapeutic applications, including antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.comnumberanalytics.comnih.govlifechemicals.com The inclusion of a pyridine ring can enhance a molecule's biochemical potency, metabolic stability, and solubility. nih.govnih.gov Between 2014 and 2023, 54 US FDA-approved drugs contained a pyridine ring, with a significant number targeting cancer and central nervous system disorders. rsc.org
Agrochemicals: Pyridine derivatives are widely used as insecticides, herbicides, and fungicides. numberanalytics.com For instance, pyridine is a key precursor to the herbicides paraquat (B189505) and diquat. wikipedia.org
Materials Science: These compounds are integral to the synthesis of functional materials such as conducting polymers and luminescent materials. numberanalytics.comnih.gov
The versatility of the pyridine skeleton allows for the creation of large libraries of compounds with diverse functional groups, making it an indispensable tool for drug discovery and materials science research. nih.govnih.gov
Structural Features and Unique Reactivity Profile of 4-(Bromomethyl)pyridine (B1298872) Hydrochloride within Pyridine Chemistry
4-(Bromomethyl)pyridine is a substituted pyridine that is typically handled as a hydrohalide salt, such as the hydrobromide or hydrochloride, to enhance its stability. While the hydrobromide salt is more commonly cited in chemical literature and supplier catalogs, the hydrochloride exhibits analogous reactivity. The compound's structure consists of a pyridine ring substituted at the 4-position with a bromomethyl (-CH₂Br) group. In its salt form, the nitrogen atom of the pyridine ring is protonated.
The reactivity of 4-(Bromomethyl)pyridine hydrochloride is governed by several key features:
The Pyridine Ring: The electron-withdrawing nature of the ring nitrogen atom influences the reactivity of the substituents. nih.gov It makes the ring itself less susceptible to electrophilic substitution compared to benzene but more prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov
The Bromomethyl Group: The -CH₂Br group is the primary site of reactivity. The bromine atom is a good leaving group, making the benzylic-type carbon susceptible to nucleophilic attack. This allows the compound to function as a versatile alkylating agent, introducing the 4-pyridylmethyl moiety into various molecules. chemimpex.com
The Hydrochloride Salt: The presence of the hydrochloride salt increases the compound's crystallinity and stability, making it easier to handle and store compared to the free base. It also enhances its solubility in more polar solvents.
The principal reaction that this compound undergoes is nucleophilic substitution. It readily reacts with a wide range of nucleophiles, such as amines, thiols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity makes it an invaluable building block in organic synthesis. chemimpex.comsigmaaldrich.com For example, it is used in the preparation of complex pharmaceutical intermediates and functional materials. chemimpex.comsigmaaldrich.com Specific laboratory applications include its use in the synthesis of various substituted uridines and thymidines, as well as benzoxazine (B1645224) derivatives. sigmaaldrich.com
Table 1: Physicochemical Properties of 4-(Bromomethyl)pyridine Hydrobromide
Note: Data is presented for the more commonly documented hydrobromide salt, which is chemically analogous to the hydrochloride.
| Property | Value | Reference(s) |
| CAS Number | 73870-24-3 | sigmaaldrich.comtcichemicals.com |
| Molecular Formula | C₆H₆BrN · HBr | sigmaaldrich.comtcichemicals.com |
| Molecular Weight | 252.93 g/mol | sigmaaldrich.com |
| Appearance | White to light yellow solid (crystal/powder) | tcichemicals.com |
| Melting Point | 189-192 °C | sigmaaldrich.comsigmaaldrich.com |
| InChI Key | VAJUUDUWDNCECT-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(bromomethyl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.ClH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOERUXUEIZCZNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CBr.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromomethyl Pyridine Hydrochloride
Precursor-Based Synthetic Routes
The choice of starting material is fundamental to the synthetic strategy for 4-(Bromomethyl)pyridine (B1298872) hydrochloride. Common routes begin with either 4-(Hydroxymethyl)pyridine or 4-methylpyridine (B42270), each requiring different chemical transformations.
Conversion of 4-(Hydroxymethyl)pyridinium Precursors via Halogenation
A prevalent method for synthesizing 4-(Bromomethyl)pyridine involves the direct halogenation of 4-(Hydroxymethyl)pyridine, also known as 4-pyridylcarbinol. This transformation typically employs standard brominating agents to replace the hydroxyl group with a bromine atom.
One well-documented procedure involves a two-step process starting from 4-(Hydroxymethyl)pyridine. chemicalbook.com The precursor is first treated with concentrated hydrobromic acid (HBr) and heated at reflux. This step protonates the pyridine (B92270) nitrogen and converts the alcohol into its more stable pyridinium (B92312) bromide salt. Following the removal of water, the resulting 4-(hydroxymethyl)pyridinium bromide is suspended in a solvent like chloroform (B151607) and treated with phosphorus tribromide (PBr₃). chemicalbook.com This reaction proceeds via nucleophilic substitution to yield the desired 4-(Bromomethyl)pyridine hydrobromide with high efficiency. chemicalbook.com A similar approach has been demonstrated for the synthesis of 2,6-bis(bromomethyl)pyridine, where pyridine-2,6-diyldimethanol is heated with 48% HBr to achieve conversion. rsc.org
The key advantage of this route is the direct conversion of a readily available precursor. The initial formation of the pyridinium salt enhances the stability of the molecule and facilitates the subsequent halogenation step.
Bromination Strategies for Alkylpyridine Analogues
An alternative and widely used strategy begins with 4-methylpyridine (also known as γ-picoline). This method focuses on the selective bromination of the methyl group's C(sp³)–H bonds. The most common approach is a free-radical bromination, often referred to as a Wohl-Ziegler reaction. pipzine-chem.commasterorganicchemistry.com
In this reaction, 4-methylpyridine is treated with a radical brominating agent, most notably N-Bromosuccinimide (NBS). pipzine-chem.com The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or exposure to light (UV irradiation), to generate the bromine radical that initiates the chain reaction. pipzine-chem.com The process is highly selective for the benzylic position due to the resonance stabilization of the resulting 4-pyridylmethyl radical intermediate. masterorganicchemistry.com Care must be taken to control the reaction conditions to prevent the formation of polybrominated byproducts. pipzine-chem.com Other brominating agents, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), are also effective for this type of transformation. google.com
This route is advantageous due to the low cost and high availability of 4-methylpyridine. The selectivity of radical bromination for the benzylic position makes it a robust and predictable method.
| Precursor | Key Reagents | Reaction Type | Reported Yield | Reference |
|---|---|---|---|---|
| 4-(Hydroxymethyl)pyridine | 1. 48% HBr 2. PBr3 | Nucleophilic Substitution | 93% | chemicalbook.com |
| 4-Methylpyridine | NBS, Radical Initiator | Free-Radical Bromination | Not specified | pipzine-chem.com |
Metal-Catalyzed Approaches in C-Br Bond Formation
While classical methods are effective, modern synthetic chemistry increasingly relies on metal-catalyzed reactions for enhanced efficiency and selectivity.
Role of Transition Metal Catalysis in Pyridine Derivative Synthesis
Transition-metal catalysis has become an indispensable tool for the functionalization of pyridine rings. researchgate.net Catalysts based on palladium, nickel, and other metals have been used for various C–H activation and cross-coupling reactions to form C–C, C–N, and C–O bonds. nih.govmdpi.com For instance, palladium-catalyzed reactions have been developed for the chlorination of unactivated C(sp³)–H bonds in systems where a pyridine group acts as a directing group. nih.gov
However, direct metal-catalyzed C(sp³)–H bromination of alkylpyridines is less commonly reported than free-radical methods. The high pKa of alkylazaarenes presents a challenge for the functionalization of the benzylic C(sp³)–H bond, often requiring pre-activation or the use of strong bases. researchgate.netnih.gov While nickel catalysts have been mentioned in the context of optimizing regioselectivity in the synthesis of 2-halomethylpyridine derivatives, detailed protocols for the specific synthesis of 4-(bromomethyl)pyridine via this route are not as prevalent as traditional methods. The development of efficient transition-metal catalysts for the direct and selective bromination of the methyl group on 4-methylpyridine remains an area of ongoing research interest.
Considerations for Selectivity in Bromomethylation
Achieving high selectivity is crucial in the synthesis of 4-(Bromomethyl)pyridine to avoid unwanted side products. The primary challenge is to ensure the reaction occurs at the methyl group (benzylic position) rather than on the pyridine ring itself.
In the bromination of 4-methylpyridine, selectivity is dictated by the reaction mechanism.
Benzylic Bromination: Free-radical conditions (using NBS with light or a chemical initiator) selectively target the C–H bonds of the methyl group. This is because the benzylic radical intermediate formed upon hydrogen abstraction is significantly stabilized by resonance with the aromatic pyridine ring. masterorganicchemistry.com
Ring Bromination: In contrast, electrophilic aromatic substitution on the pyridine ring would require different conditions, typically involving a Lewis acid catalyst, and would lead to bromination at the 3- or 5-position.
When starting from 4-(hydroxymethyl)pyridine, the selectivity is inherent to the precursor, as the reaction is a direct substitution of the hydroxyl group. The key consideration is preventing over-reaction or degradation. The use of the pyridinium salt form helps to deactivate the pyridine ring towards unwanted side reactions during the halogenation step.
Salt Formation and Stability in Synthetic Protocols
The free base of 4-(Bromomethyl)pyridine is a highly reactive alkylating agent. pipzine-chem.com This reactivity makes it prone to decomposition and self-polymerization upon storage. To enhance stability and improve handling, it is almost always converted into a salt, typically the hydrobromide or hydrochloride. lobachemie.comchembk.com
The salt is formed by treating the synthesized 4-(Bromomethyl)pyridine free base with a solution of either hydrobromic acid (HBr) or hydrochloric acid (HCl). Protonation of the basic pyridine nitrogen atom forms the corresponding pyridinium salt. This has two main benefits:
Increased Stability: The positive charge on the pyridinium nitrogen withdraws electron density from the ring system, making the molecule less nucleophilic and significantly reducing its tendency to undergo self-alkylation. The salt form is a stable, often crystalline solid that can be stored for extended periods under appropriate conditions (cool, dry, inert atmosphere). lobachemie.comtcichemicals.com
Ease of Handling: Crystalline solids are generally easier to handle, weigh, and store than reactive liquids or oils. lobachemie.com
The final product, 4-(Bromomethyl)pyridine hydrochloride, is therefore the preferred form for most applications. sigmaaldrich.com When the reactive free base is needed for a subsequent synthetic step, it can be readily generated in situ by neutralization with a suitable base, such as sodium bicarbonate or a tertiary amine. ambeed.com
| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical Form | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| 4-(Bromomethyl)pyridine Hydrobromide | C6H6BrN · HBr | 252.93 | White to light yellow powder/crystal | 189-192 | sigmaaldrich.comsigmaaldrich.com |
| 4-Bromopyridine Hydrochloride | C5H4BrN · HCl | 194.46 | Solid | Not specified | chemicalbook.com |
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is a critical aspect of academic research in synthetic chemistry, aiming to maximize product yields, minimize reaction times, and ensure the scalability of the synthetic route. For the preparation of this compound and its close analog, 4-(Bromomethyl)pyridine hydrobromide, various synthetic strategies have been explored. These investigations provide valuable insights into the key parameters that influence the efficiency of the synthesis.
Detailed research findings have demonstrated that the choice of brominating agent, solvent, and reaction temperature plays a pivotal role in the successful synthesis of these compounds. A notable high-yield synthesis has been reported for the hydrobromide salt, which offers a strong model for optimizing the synthesis of the hydrochloride counterpart.
In a well-documented procedure for preparing 4-(Bromomethyl)pyridine hydrobromide, a high yield of 93% was achieved. chemicalbook.com This synthesis involves a two-step process starting from 4-Pyridylcarbinol. The initial step involves reaction with 48% hydrobromic acid under reflux conditions for 4 hours. Following this, the intermediate is treated with phosphorus tribromide in chloroform at a reflux temperature for 4.5 hours. chemicalbook.com The high yield of this reaction underscores the effectiveness of the chosen reagents and conditions.
The table below summarizes the reaction conditions for this high-yield synthesis of the hydrobromide analog.
| Parameter | Condition |
| Starting Material | 4-Pyridylcarbinol |
| Reagent 1 | 48% Hydrobromic Acid (HBr) |
| Condition 1 | Reflux, 4 hours |
| Reagent 2 | Phosphorus Tribromide (PBr₃) |
| Solvent | Chloroform |
| Condition 2 | Reflux, 4.5 hours |
| Yield | 93% |
While the above data pertains to the hydrobromide salt, the principles of this synthesis are directly applicable to the optimization of the hydrochloride salt's preparation. The key would be the substitution of hydrobromic acid with hydrochloric acid in the initial step and the use of a suitable chlorinating agent in the second step, such as thionyl chloride, which is commonly used for preparing chloromethyl derivatives.
Further research into related pyridine compounds offers additional insights. For instance, the synthesis of 2,6-Bis(bromomethyl)pyridine is achieved by treating the corresponding di-methanol precursor with 48% hydrobromic acid at an elevated temperature of 125 °C for 6 hours. This indicates that for less reactive precursors, more forcing conditions might be necessary to achieve a good yield.
Academic studies on the synthesis of the analogous 4-(chloromethyl)pyridine (B78701) hydrochloride also provide valuable data for optimization. One patented method describes a multi-step synthesis starting from 4-methylpyridine. The final step involves the reaction of 4-pyridinemethanol (B147518) with thionyl chloride, with a specific molar ratio of 1:(1.1-1.3) being optimal. This suggests that precise stoichiometric control of the chlorinating agent is crucial for maximizing the yield of the hydrochloride product.
The research findings clearly indicate that a systematic approach to optimizing the reaction parameters—reagent choice, solvent, temperature, and reaction time—is essential for developing efficient and high-yielding syntheses of this compound. The high-yield synthesis of the hydrobromide salt serves as a strong benchmark and a guiding framework for these optimization studies.
Elucidating Chemical Reactivity and Reaction Mechanisms of 4 Bromomethyl Pyridine Hydrochloride
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The primary site of reactivity on 4-(bromomethyl)pyridine (B1298872) is the methylene (B1212753) carbon bearing the bromine atom. This carbon is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. The nature of this substitution can proceed through different mechanistic pathways.
Nucleophilic substitution reactions are fundamental in organic chemistry, with the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms being the most common. quimicaorganica.org The pathway taken by a particular reaction is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. masterorganicchemistry.commedlifemastery.com
The SN2 reaction is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. libretexts.orgyoutube.com This mechanism is favored by primary and methyl halides due to reduced steric hindrance. masterorganicchemistry.comyoutube.com Given that 4-(bromomethyl)pyridine is a primary halide, the SN2 pathway is a likely route for its reactions. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. medlifemastery.comlibretexts.org
Conversely, the SN1 reaction is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. youtube.comlibretexts.org This pathway is favored by tertiary halides because they can form more stable carbocations. khanacademy.org While 4-(bromomethyl)pyridine is a primary halide, the benzylic-like position of the bromomethyl group could potentially stabilize a carbocation through resonance with the pyridine (B92270) ring. This suggests that under certain conditions, such as with a weak nucleophile and a polar protic solvent, an SN1 pathway might be possible. youtube.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. medlifemastery.com
The competition between SN1 and SN2 pathways for 4-(bromomethyl)pyridine hydrochloride is therefore a key consideration in its synthetic applications. The reaction conditions can be tailored to favor one mechanism over the other.
Table 1: Comparison of SN1 and SN2 Reaction Mechanisms
| Feature | SN1 Reaction | SN2 Reaction |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Molecularity | Unimolecular | Bimolecular |
| Number of Steps | Two | One |
| Intermediate | Carbocation | None (Transition state) |
| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |
| Stereochemistry | Racemization | Inversion of configuration |
| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |
| Solvent | Polar protic solvents favored | Polar aprotic solvents favored |
Influence of Pyridine Nitrogen Basicity on Reactivity
The basicity of the nitrogen atom in the pyridine ring plays a crucial role in the reactivity of the bromomethyl group. In this compound, the nitrogen atom is protonated, which has a significant impact on the electron density of the pyridine ring. rsc.org
The pyridinium (B92312) ion is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution. stackexchange.comquora.com This electron-withdrawing effect is transmitted through the ring to the bromomethyl group. For an SN2 reaction, this inductive pull of electrons can make the methylene carbon more electrophilic and thus more susceptible to nucleophilic attack.
In a potential SN1 reaction, the formation of a carbocation intermediate would be disfavored. The electron-withdrawing pyridinium ring would destabilize the adjacent positive charge of the carbocation, thereby slowing down the rate of an SN1 reaction. Therefore, the protonated state of the pyridine nitrogen in the hydrochloride salt form tends to favor the SN2 mechanism by enhancing the electrophilicity of the substitution site while simultaneously disfavoring the formation of a carbocation intermediate required for the SN1 pathway.
Derivatization and Functionalization Strategies
The reactive nature of the bromomethyl group makes this compound a valuable building block for the synthesis of a wide range of more complex molecules.
4-(Bromomethyl)pyridine can act as an alkylating agent, reacting with nucleophilic pyridine derivatives to form quaternary pyridinium salts. In this reaction, the lone pair of electrons on the nitrogen atom of a pyridine molecule attacks the electrophilic carbon of the bromomethyl group, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion. This process is known as quaternization. The resulting pyridinium salts have applications in various fields, including as catalysts and in materials science.
The versatility of this compound as a synthetic intermediate is demonstrated by its reactions with various heteroatom nucleophiles.
Carbon-Nitrogen (C-N) Bond Formation: Reaction with amine nucleophiles provides a straightforward route to substituted pyridines. The amine's lone pair attacks the bromomethyl carbon, displacing the bromide and forming a new C-N bond.
Carbon-Oxygen (C-O) Bond Formation: Alkoxides and phenoxides can react as oxygen nucleophiles to form ethers. youtube.com For example, reaction with sodium ethoxide would yield 4-(ethoxymethyl)pyridine.
Carbon-Sulfur (C-S) Bond Formation: Thiolates are excellent sulfur nucleophiles and react readily with 4-(bromomethyl)pyridine to form thioethers. nih.govyoutube.com For instance, reaction with sodium thiophenoxide would produce 4-((phenylthio)methyl)pyridine.
Table 2: Examples of Carbon-Heteroatom Bond Formation Reactions
| Nucleophile | Reagent Example | Product Type |
| Nitrogen | Ammonia (NH₃) | Primary Amine |
| Diethylamine ((CH₃CH₂)₂NH) | Tertiary Amine | |
| Oxygen | Sodium Methoxide (NaOCH₃) | Methyl Ether |
| Sodium Phenoxide (NaOPh) | Phenyl Ether | |
| Sulfur | Sodium Hydrosulfide (NaSH) | Thiol |
| Sodium Thiophenoxide (NaSPh) | Thioether |
Lithiation and Other Organometallic Transformations
The generation of organometallic reagents from this compound presents significant challenges. Direct lithiation of pyridine and its derivatives is a known method for functionalization, often requiring a directing group and low temperatures. researchgate.net However, the presence of the highly reactive bromomethyl group in 4-(bromomethyl)pyridine makes direct lithiation of the pyridine ring problematic. Organolithium reagents are strong bases and nucleophiles and would likely react with the acidic benzylic protons or at the electrophilic bromomethyl carbon rather than deprotonating the pyridine ring. libretexts.org
Similarly, the formation of a Grignard reagent from 4-(bromomethyl)pyridine is not straightforward. The Grignard reagent, once formed, would be highly reactive towards another molecule of the starting material. However, related transformations, such as the coupling of bromopyridines with existing Grignard reagents, have been reported, sometimes promoted by light. organic-chemistry.org These methods typically involve substitution at a halogenated position on the pyridine ring itself, rather than derivatization of a methyl group. organic-chemistry.org Therefore, while organometallic transformations are a cornerstone of modern synthesis, their application to this compound requires careful consideration of the compound's inherent reactivity. uni-muenchen.de
Exploration of Rearrangement and Elimination Pathways
The reactivity of this compound is significantly influenced by the interplay between the reactive bromomethyl group and the pyridine ring. While direct substitution is a primary reaction pathway, the potential for rearrangement and elimination reactions adds complexity and offers alternative synthetic routes. These pathways are often dictated by reaction conditions, the nature of the solvent, and the presence of bases or other reagents.
One of the key features governing the reactivity of 4-(bromomethyl)pyridine is the ability of the pyridine nitrogen to participate in the reaction through its lone pair of electrons. This neighboring group participation (NGP) can facilitate the displacement of the bromide ion, leading to the formation of a bicyclic aziridinium-like intermediate. This intermediate is highly strained and susceptible to nucleophilic attack, which can result in either the expected substitution product or rearranged products.
Under basic conditions, the deprotonation of the methylene bridge can lead to the formation of a pyridinium ylide. These ylides are versatile intermediates known to undergo a variety of rearrangements, including researchgate.netdoaj.org- and doaj.orgnih.gov-sigmatropic shifts, as well as electrocyclization reactions. The specific pathway taken depends on the substituents on the pyridine ring and the ylidic carbon.
Elimination reactions, primarily the removal of hydrogen bromide (HBr), represent another significant pathway. These reactions can proceed through either E1 or E2 mechanisms, depending on the strength of the base and the solvent polarity. A notable elimination pathway for pyridine derivatives is the pyridinone-methide elimination, which can be triggered under specific conditions to form a highly reactive intermediate.
Furthermore, radical-mediated pathways can also come into play, particularly under thermal or photochemical conditions, or in the presence of radical initiators. These pathways can lead to complex mixtures of products arising from cyclization and fragmentation reactions.
The following table summarizes potential rearrangement and elimination pathways for 4-(bromomethyl)pyridine derivatives based on studies of analogous compounds.
| Pathway | Conditions | Intermediate(s) | Potential Product(s) | Notes |
| Neighboring Group Participation (NGP) followed by Rearrangement | Solvolysis, weak nucleophiles | Bicyclic aziridinium-like cation | Rearranged substitution products | The pyridine nitrogen acts as an internal nucleophile, leading to a bridged intermediate that can be attacked at different positions. |
| Pyridinium Ylide Rearrangement | Strong, non-nucleophilic base | Pyridinium ylide | Isomeric pyridines, diazepines (photochemical) | Formation of an ylide at the methylene carbon, which can undergo sigmatropic or electrocyclic rearrangements. researchgate.net |
| E2 Elimination | Strong, sterically hindered base | Concerted transition state | 4-Methylene-1,4-dihydropyridine | A one-step process favored by strong bases. |
| E1 Elimination | Polar, protic solvent, weak base | Pyridylmethyl carbocation | 4-Methylene-1,4-dihydropyridine | A two-step process involving the formation of a carbocation intermediate. |
| Pyridinone-Methide Elimination | Enzymatic or specific chemical trigger | Pyridinone-methide | Reactive intermediate for further functionalization | An efficient self-fragmentation pathway observed in specifically designed pyridine-based linkers. |
| Radical Cyclization/Fragmentation | High temperature, photolysis, radical initiators | Pyridylmethyl radical | Polycyclic aromatic compounds, fragmentation products | Can lead to complex product mixtures. Studies on the thermal decomposition of pyridine show the formation of various radical species. rsc.org |
A study on the thermal decomposition of pyridine indicates that at high temperatures, the molecule can break down via radical pathways, forming various gaseous products. rsc.org While not directly on 4-(bromomethyl)pyridine, this suggests that under pyrolytic conditions, both the pyridine ring and the bromomethyl group could undergo homolytic cleavage, leading to a cascade of radical reactions.
Research on the free-radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has demonstrated the feasibility of intramolecular cyclization to form polyheterocyclic systems. doaj.orgnih.govbeilstein-journals.org This highlights the potential for radical-induced ring-forming reactions in appropriately substituted 4-(bromomethyl)pyridine derivatives.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of 4-(bromomethyl)pyridine (B1298872) hydrochloride. In its protonated form, the electron density of the pyridine (B92270) ring is significantly altered, leading to characteristic downfield shifts of the aromatic protons in the ¹H NMR spectrum.
The protons on the pyridine ring typically appear as two distinct doublets. The protons ortho to the nitrogen atom (H2, H6) are the most deshielded due to the inductive effect and positive charge of the pyridinium (B92312) nitrogen, often appearing in the range of δ 8.5-9.3 ppm. researchgate.net The protons meta to the nitrogen (H3, H5) resonate slightly upfield, typically around δ 7.4-8.5 ppm. wiley-vch.de The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) exhibit a characteristic singlet, usually found in the region of δ 4.4-4.7 ppm.
In the ¹³C NMR spectrum, the carbon atoms of the pyridinium ring show resonances in the aromatic region, with the carbons adjacent to the nitrogen (C2, C6) being the most downfield. The methylene carbon of the -CH₂Br group provides a key signal in the aliphatic region.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the 4-(Bromomethyl)pyridinium Cation
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H2, H6 | 8.5 - 9.3 | 145 - 155 |
| H3, H5 | 7.4 - 8.5 | 125 - 131 |
| -CH₂Br | 4.4 - 4.7 | 30 - 35 |
Correlation with Computational Chemical Shifts
The accuracy of experimental NMR data can be corroborated through computational methods. Density Functional Theory (DFT) calculations, particularly using the Gauge-Independent Atomic Orbital (GIPAW) method, have become instrumental in predicting the NMR chemical shifts of crystalline solids. nih.gov Although this method is generally successful for carbon chemical shifts, discrepancies can arise, especially for hydrogen atoms involved in intermolecular hydrogen bonding. nih.gov For pyridinium salts, comparing the experimentally obtained chemical shifts with those predicted by DFT allows for a refined structural assignment. nih.gov These computational studies can help resolve ambiguities in spectral assignments and provide a deeper understanding of how the electronic structure influences the magnetic shielding of each nucleus.
Monitoring Reaction Progress via NMR
NMR spectroscopy is a powerful, non-invasive tool for real-time monitoring of chemical reactions involving 4-(bromomethyl)pyridine hydrochloride. nih.govbeilstein-journals.org By acquiring a series of ¹H NMR spectra over time, the consumption of reactants and the formation of products can be quantified. jhu.edu
For instance, in a nucleophilic substitution reaction where the bromide of this compound is displaced by a nucleophile (Nu), the progress can be tracked by observing the disappearance of the singlet corresponding to the -CH₂Br protons and the simultaneous appearance of a new signal for the product's methylene protons (-CH₂-Nu). researchgate.net The integration of these respective peaks allows for the determination of the reaction kinetics and conversion rate without the need for sample isolation. rsc.org
Table 2: Hypothetical NMR Data for Monitoring a Nucleophilic Substitution Reaction
| Time (min) | Integral of -CH₂Br (Reactant) | Integral of -CH₂-Nu (Product) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.75 | 0.25 | 25 |
| 30 | 0.40 | 0.60 | 60 |
| 60 | 0.15 | 0.85 | 85 |
| 120 | < 0.05 | > 0.95 | >95 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Key vibrational modes include:
N-H Stretching: A broad band in the IR spectrum, typically in the region of 2800-3200 cm⁻¹, is characteristic of the N⁺-H stretch of the pyridinium cation.
Aromatic C-H Stretching: These vibrations appear above 3000 cm⁻¹.
Ring Vibrations: The C=C and C=N stretching vibrations of the pyridinium ring result in a series of sharp bands, typically between 1400 and 1650 cm⁻¹.
CH₂ Vibrations: The scissoring and wagging modes of the methylene group are also observable.
C-Br Stretching: A band corresponding to the C-Br stretch is expected in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies for 4-(Bromomethyl)pyridinium Salts
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |
| N⁺-H Stretch | 2800 - 3200 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Pyridinium Ring (C=C, C=N) Stretch | 1400 - 1650 | IR, Raman |
| C-Br Stretch | 500 - 650 | IR, Raman |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within the 4-(bromomethyl)pyridinium cation. The aromatic pyridinium ring gives rise to characteristic absorption bands in the ultraviolet region, typically below 300 nm. These absorptions are primarily due to π → π* transitions within the conjugated system. The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent and the nature of the substituents on the pyridine ring. acs.org Protonation of the pyridine nitrogen, as in the hydrochloride salt, generally leads to a shift in the absorption bands compared to the free base. nih.gov
Table 4: Expected Electronic Transitions for Substituted Pyridinium Compounds
| Transition Type | Typical λ_max Range (nm) |
| π → π* | 200 - 280 |
Single-Crystal X-ray Diffraction for Solid-State Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides accurate bond lengths, bond angles, and detailed information about the crystal packing of this compound.
Analysis of Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)
The crystal structure of pyridinium salts is heavily influenced by a network of non-covalent interactions. rsc.org In this compound, strong hydrogen bonds are expected between the acidic proton on the pyridinium nitrogen (N⁺-H) and the chloride anion (Cl⁻). rsc.org These N⁺-H···Cl⁻ interactions are a primary organizing force in the crystal lattice.
Computational and Theoretical Investigations of 4 Bromomethyl Pyridine Hydrochloride
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A study on the analogous compound, 4-chloromethyl pyridine (B92270) hydrochloride, utilizing the B3LYP/6-311++G(d,p) basis set, provides a framework for understanding the structural and electronic properties of 4-(bromomethyl)pyridine (B1298872) hydrochloride. ijcrt.org
The optimization of the molecular geometry is a fundamental step in computational analysis, leading to the most stable conformation of the molecule. For 4-chloromethyl pyridine hydrochloride, the optimized structure reveals key bond lengths and angles. ijcrt.org The pyridine ring exhibits typical aromatic C-C bond lengths, while the C-C bond connecting the ring to the chloromethyl group is approximately 1.49 Å. ijcrt.org The bond angles around the nitrogen atom and within the pyridine ring are influenced by the electron-withdrawing nature of the nitrogen, with angles around 117° to 123°. ijcrt.org The geometry of the chloromethyl group shows standard sp3 hybridization angles. ijcrt.org
While specific optimized geometrical parameters for 4-(bromomethyl)pyridine hydrochloride are not available in the cited literature, a similar geometry would be expected, with the primary difference being the longer C-Br bond compared to the C-Cl bond due to the larger atomic radius of bromine.
Table 1: Representative Optimized Geometrical Parameters for an Analogous Pyridine Derivative (4-chloromethyl pyridine hydrochloride)
This data is for 4-chloromethyl pyridine hydrochloride and serves as an illustrative example. ijcrt.org
| Parameter | Bond/Angle | Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-C (ring) | ~1.39 - 1.40 Å |
| C-N (ring) | ~1.34 Å | |
| C-C (exocyclic) | 1.49 Å | |
| C-Cl | ~1.83 Å | |
| Bond Angle | C-N-C (ring) | ~117° |
| C-C-C (ring) | ~118° | |
| C-C-N (ring) | ~123° | |
| C-C-Cl | ~111° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant parameter that indicates the chemical stability and reactivity of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov
In pyridine derivatives, the HOMO is often distributed over the pyridine ring, while the LUMO can also be located on the ring system. researchgate.net For the analogous 4-chloromethyl pyridine hydrochloride, the HOMO-LUMO energy gap has been determined, providing insight into its electronic properties. ijcrt.org The specific energy values define the molecule's potential for electronic transitions and its kinetic stability. nih.gov
Table 2: Frontier Molecular Orbital Energies and Energy Gap for an Analogous Pyridine Derivative
This data is for an illustrative pyridine derivative and not specifically for this compound.
| Parameter | Energy (eV) |
| HOMO | Value not available in searched literature |
| LUMO | Value not available in searched literature |
| Energy Gap (ΔE) | Value not available in searched literature |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net
For pyridine derivatives, the region around the nitrogen atom generally shows a negative electrostatic potential, making it a site for protonation and interaction with electrophiles. nih.gov In the case of this compound, the protonation of the pyridine nitrogen would lead to a significant positive potential around the N-H group. The bromomethyl group would also influence the MEP, with the electronegative bromine atom creating a region of negative potential around it and a positive potential (a σ-hole) on the extension of the C-Br bond, which is significant for halogen bonding. researchgate.net The MEP surface for 4-chloromethyl pyridine hydrochloride clearly shows these distinct regions of positive and negative potential, guiding the understanding of its intermolecular interactions. ijcrt.org
Charge Analysis (e.g., Mulliken, Natural Population Analysis)
Charge analysis methods distribute the total electron density of a molecule among its atoms, providing theoretical atomic charges. These charges are useful for understanding electrostatic interactions, chemical reactivity, and bonding characteristics. The two common methods are Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA).
NPA is generally considered more reliable than MPA as it is less sensitive to the choice of basis set. fu-berlin.denih.gov In a computational study of 4-chloromethyl pyridine hydrochloride, both MPA and Natural Atomic Charges (NAC) were calculated. ijcrt.org The results indicated that the nitrogen atom carries a negative charge, while the attached hydrogen in the pyridinium (B92312) ion is positive. The carbon atoms in the ring have varying charges due to the influence of the nitrogen atom and the substituent. In the chloromethyl group, the chlorine atom is highly negative, and the carbon atom attached to it is positive. ijcrt.org
Table 3: Illustrative Mulliken and Natural Atomic Charges for Atoms in an Analogous Pyridine Derivative (4-chloromethyl pyridine hydrochloride)
This data is for 4-chloromethyl pyridine hydrochloride and serves as an illustrative example. ijcrt.org
| Atom | Mulliken Charge (e) | Natural Charge (e) |
| N | Value not available in searched literature | Value not available in searched literature |
| C (ring) | Value not available in searched literature | Value not available in searched literature |
| C (methyl) | Value not available in searched literature | Value not available in searched literature |
| Cl | Value not available in searched literature | Value not available in searched literature |
| H (N-H) | Value not available in searched literature | Value not available in searched literature |
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular architecture and properties of molecular crystals. In the solid state of this compound, several types of NCIs are expected, including hydrogen bonding, halogen bonding, and anion-π interactions.
NCI analysis, often visualized through Hirshfeld surface analysis or Reduced Density Gradient (RDG) plots, helps to identify and characterize these weak interactions. Studies on other halogenated pyridinium salts have revealed the importance of such interactions. For instance, anion-π interactions can occur between the electron-deficient pyridinium ring and an anion. researchgate.netfu-berlin.de The protonation of the pyridine nitrogen enhances the positive quadrupole moment of the aromatic ring, strengthening its ability to interact with anions. fu-berlin.de
Furthermore, the bromine atom in this compound can act as a halogen bond donor, interacting with nucleophilic sites. This is due to the presence of a σ-hole, a region of positive electrostatic potential on the outer surface of the bromine atom along the C-Br bond axis. researchgate.net The N-H group of the pyridinium cation is a strong hydrogen bond donor, which will form strong interactions with the chloride or bromide counter-ion. fu-berlin.de
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations can provide a range of descriptors that help in predicting the reactivity of a molecule. Besides the HOMO-LUMO gap and MEP analysis, other parameters such as global reactivity descriptors (e.g., electronegativity, chemical hardness, and softness) can be derived from the energies of the frontier orbitals.
These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a molecule with high chemical hardness is less reactive, while a molecule with high chemical softness is more reactive. While specific values for this compound are not available in the searched literature, the principles of reactivity prediction based on these quantum chemical parameters are well-established for pyridine derivatives and other organic compounds. scispace.com The presence of the electrophilic bromomethyl group and the pyridinium ring suggests that the molecule can participate in a variety of reactions, and computational methods can help in elucidating the preferred reaction pathways.
Computational Spectroscopic Prediction and Comparison with Experimental Data
Computational chemistry provides a powerful lens for understanding the structural and electronic properties of molecules like this compound. Through methods such as Density Functional Theory (DFT), it is possible to predict spectroscopic data, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical predictions, when compared with experimental data, offer a detailed assignment of spectral features and a deeper understanding of the molecule's behavior.
Due to the limited availability of comprehensive experimental and computational studies specifically on this compound, this analysis draws parallels with the closely related compound, 4-(chloromethyl)pyridine (B78701) hydrochloride, for which detailed spectroscopic and DFT studies are available. chemicalbook.comijcrt.org The underlying principles and many spectral features are expected to be analogous, with predictable variations arising from the difference in the halogen substituent.
Vibrational Spectroscopy (FT-IR and FT-Raman)
The vibrational modes of this compound can be predicted using DFT calculations, typically employing the B3LYP functional with a basis set such as 6-311++G(d,p). ijcrt.org These calculations yield theoretical wavenumbers for the fundamental vibrational modes of the molecule. For a more accurate comparison with experimental spectra, these calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model. scispace.com
The key vibrational modes involve the pyridine ring, the bromomethyl group (-CH₂Br), and the N-H bond of the pyridinium ion.
Pyridine Ring Vibrations:
C-H Stretching: The aromatic C-H stretching vibrations are expected to appear at high wavenumbers, typically in the 3100-3000 cm⁻¹ region.
C=C and C=N Stretching: The stretching vibrations of the pyridine ring are characteristic and usually appear in the 1600-1400 cm⁻¹ range. These modes are often coupled.
Ring Breathing Mode: A symmetric ring breathing vibration, a characteristic feature for pyridine derivatives, is anticipated around 1000 cm⁻¹.
In-plane and Out-of-plane Bending: C-H in-plane and out-of-plane bending vibrations occur at lower frequencies.
-CH₂Br Group Vibrations:
CH₂ Stretching: Asymmetric and symmetric stretching vibrations of the methylene (B1212753) (-CH₂) group are expected in the 2980-2880 cm⁻¹ range. tcichemicals.com
CH₂ Bending (Scissoring): This mode is typically observed around 1450-1410 cm⁻¹. tcichemicals.com
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected at a lower frequency compared to a C-Cl bond due to the larger mass of the bromine atom. This mode is generally found in the 650-550 cm⁻¹ region.
A comparison between predicted vibrational frequencies for the analogous 4-(chloromethyl)pyridine hydrochloride and its experimental data provides a strong basis for assigning the spectrum of the bromo-derivative. ijcrt.org An experimental ATR-IR spectrum for the closely related 4-(Bromomethyl)pyridine hydrobromide shows key peaks that can be compared. nih.gov
Table 1: Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) Note: Theoretical data is based on scaled DFT (B3LYP/6-311++G(d,p)) calculations for the analogous 4-(chloromethyl)pyridine hydrochloride as a reference model. ijcrt.org Experimental IR data is for 4-(Bromomethyl)pyridine hydrobromide. nih.gov Assignments are adapted for the bromo- compound.
| Predicted Wavenumber (cm⁻¹) (Scaled) | Experimental IR (cm⁻¹) nih.gov | Assignment (Vibrational Mode) |
| ~3080 | 3085 | Pyridine Ring C-H Stretching |
| ~2975 | 2970 | -CH₂- Asymmetric Stretching |
| ~1635 | 1638 | Pyridine Ring C=C/C=N Stretching |
| ~1500 | 1505 | Pyridine Ring C=C/C=N Stretching |
| ~1440 | 1445 | -CH₂- Bending (Scissoring) |
| ~1220 | 1225 | Pyridine Ring C-H In-plane Bending |
| ~1010 | 1012 | Pyridine Ring Breathing Mode |
| ~815 | 810 | Pyridine Ring C-H Out-of-plane Bending |
| ~620 | Not clearly resolved | C-Br Stretching |
NMR Spectroscopy (¹H and ¹³C)
Theoretical chemical shifts for ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. ijcrt.org These calculations provide valuable insight into the electronic environment of each atom.
¹H NMR Spectrum:
Pyridinium Protons: The protons on the pyridine ring are expected to be deshielded due to the electron-withdrawing effect of the protonated nitrogen atom. They typically appear as two distinct doublets in the downfield region (δ 8.5-9.0 ppm).
Methylene Protons (-CH₂Br): The protons of the bromomethyl group are adjacent to the electron-withdrawing pyridine ring and the bromine atom, leading to a downfield shift. A singlet is expected around δ 4.5-5.0 ppm.
Pyridinium N-H Proton: The acidic proton on the nitrogen atom is often broad and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectrum:
Pyridine Ring Carbons: The carbon atoms of the pyridine ring will show distinct signals. The carbon atom attached to the bromomethyl group (C4) is expected to be significantly deshielded. The carbons adjacent to the nitrogen (C2, C6) will also be downfield compared to the carbons at the C3 and C5 positions.
Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the δ 30-40 ppm range, influenced by the attached bromine atom.
The comparison with the calculated and experimental data for 4-(chloromethyl)pyridine hydrochloride allows for a reliable prediction of the chemical shifts for this compound. ijcrt.org
Table 2: Predicted vs. Expected Experimental NMR Chemical Shifts (δ, ppm) Note: Predicted values are based on GIAO-DFT calculations for the analogous 4-(chloromethyl)pyridine hydrochloride. ijcrt.org Expected experimental ranges are based on typical values for similar structures.
| Atom | Predicted ¹H (ppm) (Analog) ijcrt.org | Expected ¹H (ppm) | Predicted ¹³C (ppm) (Analog) ijcrt.org | Expected ¹³C (ppm) |
| C2, C6 | 8.8-8.9 | 8.7-9.0 | ~148 | 145-150 |
| C3, C5 | 7.8-7.9 | 7.7-8.0 | ~128 | 126-130 |
| C4 | - | - | ~152 | 150-155 |
| -CH₂- | ~4.8 | 4.7-5.0 | ~45 | 30-35 |
| N-H | Variable | Variable | - | - |
The discrepancy in the expected ¹³C chemical shift for the -CH₂- group is due to the "heavy atom effect" of bromine, which typically shields the attached carbon compared to chlorine.
Strategic Applications in Complex Organic Synthesis
Building Blocks for Pharmaceutical Intermediates and Lead Compound Synthesis
The pyridine (B92270) ring is a common feature in many pharmaceutically active compounds. 4-(Bromomethyl)pyridine (B1298872) hydrochloride serves as a crucial starting material for synthesizing complex molecules, including intermediates for drug development targeting a range of conditions. chemimpex.com Its ability to react with various nucleophiles facilitates the construction of diverse molecular scaffolds.
Synthesis of Pyridine-Fused Heterocycles
Pyridine-fused heterocycles are of great interest in medicinal chemistry as they often exhibit enhanced biological activity and stability compared to their non-fused counterparts. ias.ac.in The fusion of a pyridine ring with other heterocyclic systems creates rigid, planar structures that can interact effectively with biological targets. ias.ac.in
4-(Bromomethyl)pyridine hydrochloride is a key precursor for creating such fused systems. For example, it can be used in the preparation of various benzoxazine (B1645224) derivatives. sigmaaldrich.com In these syntheses, the reactive bromomethyl group reacts with a phenolic oxygen on a pre-existing benzoxazine scaffold, linking the pyridine unit to the core structure. This reaction leads to the formation of compounds such as 2-morpholin-4-yl-7-(pyridin-4-ylmethoxy)-4H-1,3-benzoxazin-4-one and its isomers, which are complex molecules with potential applications in drug discovery. sigmaaldrich.com
Derivatization for Enhanced Synthetic Utility
The primary utility of this compound lies in its role as a derivatizing agent. The electrophilic benzylic carbon of the bromomethyl group is susceptible to nucleophilic substitution, allowing the covalent attachment of the 4-pyridylmethyl group to various substrates. This process is fundamental to creating derivatives with tailored properties for pharmaceutical research. chemimpex.com
A key synthesis method involves the reaction of 4-(hydroxymethyl)pyridinium bromide with phosphorus tribromide (PBr₃) in chloroform (B151607) to yield 4-(Bromomethyl)pyridine hydrobromide with high efficiency. chemicalbook.com This transformation from a hydroxyl to a bromo group significantly enhances the compound's reactivity for subsequent derivatization steps. chemicalbook.com
The compound is used to prepare a variety of complex molecules, demonstrating its versatility. The table below lists examples of derivatives synthesized using 4-(Bromomethyl)pyridine hydrobromide.
| Derivative Name | Application/Significance | Reference |
| 3-(4-pyridylmethyl)-2′,3′-di-O-oleyl-5′-O-(4,4′-dimethoxytriphenylmethyl)uridine | Modified nucleoside for oligonucleotide synthesis | sigmaaldrich.comsigmaaldrich.com |
| 3-(4-pyridylmethyl)-3′-O-oleyl-5′-O-(4,4-dimethoxytriphenylmethyl)-thymidine | Modified nucleoside for oligonucleotide synthesis | sigmaaldrich.comsigmaaldrich.com |
| 1,4-bis(N-hexyl-4-pyridinium)butadiene diperchlorate | Molecule with a conjugated system for materials science | sigmaaldrich.comsigmaaldrich.com |
| 2-morpholin-4-yl-7-(pyridin-4-ylmethoxy)-4H-1,3-benzoxazin-4-one | Fused heterocyclic compound for drug discovery | sigmaaldrich.com |
Precursors for Agrochemical and Specialty Chemical Synthesis
The application of this compound extends beyond pharmaceuticals into the agrochemical and specialty chemical sectors. chemimpex.com It serves as a key building block in the synthesis of modern pesticides and herbicides. chemimpex.com The incorporation of the pyridine moiety can enhance the efficacy of these agrochemicals, leading to improved crop protection and yields. chemimpex.com Furthermore, its versatile reactivity makes it a valuable precursor for creating a range of specialty chemicals, which are compounds produced for specific, high-value applications. chemimpex.com Chemical suppliers often categorize this compound as an important intermediate for both agrochemical and pharmaceutical manufacturing. chemicalregister.com
Synthesis of Advanced Materials and Functional Molecules
In the field of material science, this compound is utilized in the development of new functional materials. chemimpex.com The pyridine group can impart specific electronic, optical, or thermal properties to a larger molecule or polymer. chemimpex.comias.ac.in This makes it a valuable component in the design of advanced materials for a variety of technological applications.
Role in Organic Electronics and Sensors
The pyridine nucleus is a component in the design of functional organic materials for electronics and sensors. The position of the nitrogen atom in the pyridine ring can significantly influence the material's properties, such as its sensitivity to environmental factors like moisture. nih.gov While direct studies on this compound in final sensor devices are specific, its role as a building block is critical. It can be used to synthesize molecules where the pyridine unit acts as a coordinating site or influences the electronic properties of the system. nih.gov
For instance, it is used to prepare molecules with conjugated systems, such as 1,4-bis(N-hexyl-4-pyridinium)butadiene diperchlorate, which are relevant to the field of organic electronics due to their potential electrical conductivity and optical properties. sigmaaldrich.comsigmaaldrich.com The synthesis of such molecules relies on the reactivity of the bromomethyl group to connect the pyridine units to a conjugated backbone.
Incorporation into Polymeric Structures
This compound is applied in creating polymers with specific, desirable properties. chemimpex.com A notable application is in the development of polymers with increased thermal stability. chemimpex.com The reactive bromomethyl group can be utilized in two primary ways: as an initiator for certain types of polymerization or, more commonly, for the post-polymerization functionalization of an existing polymer backbone. By grafting the 4-pyridylmethyl group onto a polymer chain, its properties can be modified to include the basicity, coordination ability, and aromatic nature of the pyridine ring.
Role in Catalysis and Ligand Design
Precursor to Pyridine-Containing Ligands for Metal Catalysis
The utility of 4-(bromomethyl)pyridine (B1298872) hydrochloride as a precursor is central to the development of sophisticated ligands for transition metal catalysis. The ease of substitution of the bromide ion allows for the introduction of various coordinating moieties, leading to ligands with tailored electronic and steric properties.
Coordination Chemistry with Transition Metals
Ligands derived from 4-(bromomethyl)pyridine readily coordinate to a variety of transition metals, including palladium, ruthenium, copper, and iron. The nitrogen atom of the pyridine (B92270) ring acts as a Lewis base, donating its lone pair of electrons to the metal center to form a coordinate covalent bond. The resulting complexes can adopt various geometries, such as square planar or octahedral, depending on the metal, its oxidation state, and the other ligands present in the coordination sphere. researchgate.netnih.gov
A notable example involves the synthesis of a pentadentate ligand, N-benzyl-N,N′,N′-tris(2-pyridylmethyl)-1,2-diaminoethane (Bn-tpen), which forms a complex with iron(II). This complex has been studied in the oxygenation of cyclohexene (B86901) and limonene. mdpi.com
Impact on Catalytic Activity and Selectivity
The structure of the ligand derived from 4-(bromomethyl)pyridine hydrochloride has a profound impact on the catalytic activity and selectivity of the corresponding metal complex. By modifying the substituents on the ligand, it is possible to fine-tune the catalyst's performance for specific chemical transformations.
In a study on palladium(II) complexes with 4-substituted pyridine ligands, it was observed that the electronic nature of the substituent influences the catalytic efficiency in Suzuki-Miyaura and Heck cross-coupling reactions. acs.org Generally, complexes with more basic pyridine ligands, which are stronger electron donors to the metal center, exhibit slightly greater catalytic effectiveness. acs.org However, steric effects also play a crucial role. The introduction of bulky groups can create a specific chiral environment around the metal, influencing the stereoselectivity of a reaction, or can affect the rate of ligand substitution, a key step in many catalytic cycles. nih.gov
For example, in copper-catalyzed atom transfer radical polymerizations (ATRP), the activity of the catalyst is significantly enhanced by substituents on the tris(2-pyridylmethyl)amine (B178826) (TPMA) ligand framework. researchgate.net This highlights how modifications, which can be initiated from precursors like 4-(bromomethyl)pyridine, directly translate to improved catalytic performance.
Organocatalytic Applications of Pyridine Derivatives
Beyond metal catalysis, derivatives of this compound are instrumental in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions.
Lewis Base Catalysis via Pyridinium (B92312) Intermediates
The reaction of this compound with various nucleophiles can lead to the formation of pyridinium salts. These salts can act as Lewis base catalysts. The pyridinium ion is an aromatic cation that can be involved in various catalytic cycles. researchgate.net
N-alkylpyridinium salts, formed by the alkylation of pyridine, are key intermediates in a number of synthetic transformations. researchgate.net For instance, in a novel approach to the enantioselective α-benzylation of aldehydes, 4-(bromomethyl)pyridine hydrobromide was utilized in a photoredox organocatalysis system. nih.gov In this system, the pyridinium radical is generated and participates in the catalytic cycle. nih.gov
Furthermore, pyridinium salts are central to enantioselective functionalization at the C4 position of the pyridine ring through N-Heterocyclic Carbene (NHC) catalysis. This method allows for the asymmetric β-pyridylation of enals, where the pyridinium salt acts as an oxidant to facilitate a radical-mediated transformation. nih.gov
Development of Chiral Catalysts
A significant application of this compound is in the synthesis of chiral ligands and catalysts for asymmetric synthesis. By reacting it with a chiral molecule, a new chiral ligand can be created, which can then be used to induce enantioselectivity in a catalytic reaction.
The development of methods to synthesize chiral pyridine derivatives is of great importance due to their prevalence in medicinal chemistry. nih.gov One strategy involves the catalytic dearomatization of pyridinium salts to construct chiral N-heterocycles. A recent study demonstrated the enantioselective 1,4-dearomatization of pyridinium salts using Grignard reagents and a chiral copper catalyst, yielding enantioenriched 1,4-dihydropyridines. nih.gov
In the aforementioned photoredox α-benzylation of aldehydes, the use of a chiral imidazolidinone catalyst in conjunction with the pyridinium precursor derived from 4-(bromomethyl)pyridine hydrobromide led to the formation of the product with high enantiomeric excess. nih.gov This highlights a dual catalytic system where the chiral organocatalyst and the pyridine-derived radical work in concert to achieve asymmetry.
Integration into Supramolecular Chemistry
Building Block for Self-Assembled Structures
Self-assembly is a cornerstone of supramolecular chemistry, where molecules spontaneously organize into well-defined structures. Pyridine-based ligands are frequently employed in the metal-directed self-assembly of complex architectures.
The geometry and coordination properties of pyridine (B92270) derivatives are instrumental in the template-directed synthesis of macrocycles. While direct examples employing 4-(bromomethyl)pyridine (B1298872) hydrochloride are not extensively documented, the closely related 4-(bromomethyl)pyridine hydrobromide is used in the synthesis of pyridinophanes, a class of macrocycles incorporating a pyridine ring into their backbone. rsc.org The general strategy involves the reaction of the bromomethyl group with other molecular components to form the macrocyclic structure. For instance, pyridinophanes can be synthesized with varying ring sizes and functional groups, allowing for the tuning of their properties for specific applications. rsc.org
Furthermore, the pyridinium (B92312) unit is a key component in the formation of fluorescent cyclophanes, which can act as host systems for various guest molecules. nih.gov The synthesis of such macrocycles often involves the reaction of bromomethyl-functionalized pyridines with other aromatic units. The resulting macrocyclic structures can exhibit unique photophysical properties upon guest binding. nih.gov Research has also demonstrated the synthesis of tetra-aza macrocyclic pyridinophanes, where the pyridine unit can be further functionalized. rsc.org
| Macrocycle Type | Synthetic Precursor (Related) | Key Feature |
| Pyridinophanes | 4-(Bromomethyl)pyridine hydrobromide | Tunable ring size and functionality |
| Fluorescent Cyclophanes | Bromomethyl-functionalized pyridines | Host for guest molecules with optical response |
| Tetra-aza Macrocycles | 2,6-bis(bromomethyl)pyridine | Potential for further functionalization of the pyridine ring |
This table summarizes the types of macrocycles that can be synthesized using pyridine-based building blocks related to 4-(bromomethyl)pyridine hydrochloride.
The pyridinium salt aspect of this compound is crucial for its role in forming non-covalently bound architectures. These interactions are fundamental to the self-assembly of complex supramolecular structures. Non-covalent interactions can be categorized into several types, including hydrogen bonding, π-π interactions, electrostatic interactions, and van der Waals forces. nih.gov
Pyridinium-based systems are known to form intricate networks through a combination of these forces. For instance, pyridinium salts can participate in hydrogen bonding, where the pyridinium proton acts as a donor. nih.gov Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions with other aromatic systems. nih.gov The positive charge on the pyridinium nitrogen facilitates strong electrostatic interactions with anionic species. These non-covalent forces are highly directional and can be engineered to create specific and stable molecular assemblies. nih.gov In the solid state, these interactions dictate the crystal packing and can lead to the formation of extended one-, two-, or three-dimensional networks.
Host-Guest Chemistry Applications
Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. wikipedia.org Pyridinium-based macrocycles have emerged as effective hosts for a variety of guests, including anions and neutral molecules. The positively charged pyridinium units can create an electron-deficient cavity, which is ideal for binding anionic guests through electrostatic interactions and hydrogen bonding.
A notable example is a pyridinium-based tetralactam macrocycle that exhibits a significantly enhanced affinity for glucose in water. researchgate.net This synthetic lectin's performance surpasses that of some natural lectins. researchgate.net The binding is driven by hydrogen bonding and ion-pairing interactions, where the pyridinium units play a crucial role. researchgate.net The external chloride counter-ions can also act as allosteric regulators, influencing the macrocycle's affinity for the guest. researchgate.net
| Host System | Guest | Key Interaction |
| Pyridinium-based tetralactam macrocycle | Glucose | Hydrogen bonding, Ion-pairing |
| Pyridinium-containing cyclophane | Nucleotides (e.g., ATP) | Electrostatic interactions, π-π stacking |
This table highlights examples of host-guest systems involving pyridinium-based macrocycles.
Supramolecular Organoplatinum(IV) Chemistry
The reaction of pyridine-containing ligands with platinum complexes is a powerful strategy for constructing a diverse range of supramolecular architectures, including discrete metallacycles and polymers. rsc.orgchemicalbook.com While specific studies on this compound are limited, research on related bromoalkanes with pyridyl functionalities provides significant insights.
The oxidative addition of bromoalkanes containing a pyridyl group to a platinum(II) precursor can yield chiral organoplatinum(IV) complexes. chemicalbook.com These complexes can then self-assemble into larger structures through intermolecular forces. For example, organoplatinum(IV) complexes bearing carboxylic acid and pyridyl groups can form supramolecular polymers through intermolecular OH···N hydrogen bonds. chemicalbook.com The stereochemistry of the platinum center can direct the self-assembly process, leading to the formation of polymers where all platinum centers have the same chirality. chemicalbook.com
Furthermore, the combination of pyridyl donor ligands with platinum(II) acceptors can lead to the formation of well-defined supramolecular cages, such as hexagons. rsc.org These metallosupramolecules can be designed to carry payloads, demonstrating their potential in drug delivery systems. rsc.org
| Supramolecular Structure | Building Blocks | Driving Force |
| Supramolecular Polymer | Organoplatinum(IV) complex with pyridyl and carboxylic acid groups | Intermolecular OH···N hydrogen bonding |
| Supramolecular Hexagon | 120° pyridyl donors and 120° Pt acceptors | Coordination-driven self-assembly |
This table illustrates the formation of supramolecular structures through organoplatinum(IV) chemistry involving pyridyl ligands.
Green Chemistry Principles in Synthesis and Application
Considerations for Atom Economy and Efficiency
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. High atom economy indicates that most atoms from the reactants have been used in the final product, minimizing the generation of by-products.
Traditional methods for synthesizing pyridine (B92270) derivatives can sometimes have lower atom economy due to the use of harsh reagents and the formation of unwanted side products. For instance, a common synthesis for the analogous 4-(Bromomethyl)pyridine (B1298872) hydrobromide involves the reaction of 4-(hydroxymethyl)pyridinium bromide with phosphorus tribromide (PBr₃). chemicalbook.com While this reaction can achieve a high yield of up to 93%, its atom economy is compromised by the large mass of the phosphorus-containing by-product, phosphorous acid (H₃PO₃). chemicalbook.com
Table 1: Atom Economy Analysis of a Representative Bromination Reaction
| Reactants | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) | By-products | Atom Economy (%) |
| 4-(Hydroxymethyl)pyridinium bromide + PBr₃ | 189.04 + 270.69 | 4-(Bromomethyl)pyridine hydrobromide | 252.93 | H₃PO₃ | ~55.8% |
Note: This calculation is illustrative and based on a common bromination method for a closely related compound. The atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100.
Development of Environmentally Benign Reaction Conditions
Creating safer and more environmentally friendly reaction conditions is a key goal of green chemistry. This involves moving away from hazardous solvents and harsh conditions toward milder, more sustainable alternatives.
Water is considered an ideal green solvent due to its availability, non-toxicity, and non-flammability. mdpi.com Its use in chemical synthesis is highly desirable for reducing reliance on volatile organic compounds (VOCs). Research has demonstrated the feasibility of conducting reactions in aqueous media for related compounds. For example, a synthetic method for 4-(chloromethyl)pyridine (B78701) hydrochloride, a close analogue, utilizes water as a solvent for the initial oxidation step of 4-methylpyridine (B42270). google.com This step is conducted at a relatively mild temperature of 75-80°C. google.com
Furthermore, techniques like phase-transfer catalysis (PTC) enable reactions between water-soluble and organic-soluble reactants to occur efficiently in a two-phase system, often using water and an organic solvent. ptfarm.plsciencemadness.org This method can improve reaction rates and yields under mild conditions, avoiding the need for anhydrous solvents and extreme temperatures. sciencemadness.org An improved procedure for bromomethylation of aromatic compounds, which is the core transformation for creating the bromomethyl group, uses 48% aqueous hydrobromic acid with a phase-transfer catalyst, achieving yields over 90%. sciencemadness.org
Waste reduction is a critical aspect of green chemistry, directly linked to both atom economy and the choice of reagents and solvents. A significant advancement in this area is the substitution of hazardous reagents with safer alternatives that produce less waste.
A notable example is the replacement of elemental bromine in bromination reactions. Traditional methods often use bromine, which is highly corrosive and toxic, and can generate significant acidic waste. google.com A greener alternative involves using N-Bromosuccinimide (NBS) as the brominating agent. google.com This method is described as environmentally friendly because it avoids the use of bromine and the production of large quantities of hydrobromic and acetic acid waste. google.com Furthermore, this process allows for the recycling of the solvent-containing mother liquor for subsequent batches, further minimizing waste. google.com
Another strategy for waste minimization is the use of reaction conditions that prevent the formation of by-products. For instance, the use of phase-transfer catalysis in bromomethylation can suppress the formation of diarylmethane impurities, which simplifies purification and reduces waste. sciencemadness.org
Table 2: Comparison of Traditional vs. Greener Bromination Reagents
| Parameter | Traditional Method | Greener Method | Reference |
| Brominating Agent | Bromine (Br₂) in HBr/Acetic Acid | N-Bromosuccinimide (NBS) | google.com |
| Solvent | Acetic Acid | Ethyl Acetate | google.com |
| Key Advantage | Established method | Avoids corrosive reagents, reduces acidic waste, allows solvent recycling. | google.com |
| Waste Products | Significant acidic waste | Succinimide (less hazardous) | google.com |
Exploration of Sustainable Reagents and Solvents
The search for sustainable reagents and solvents is at the forefront of green chemistry research. The goal is to replace toxic, hazardous, and non-renewable chemicals with safer, more sustainable options.
Organocatalysis, for instance, is considered an emerging sustainable technology because it avoids the use of potentially toxic and difficult-to-remove metal catalysts. nih.gov However, the green credentials of organocatalysis can be diminished by the use of hazardous solvents like DMSO, DMF, or toluene. nih.gov Therefore, significant effort is being directed toward finding benign alternatives.
Studies have investigated solvents like cyclopentyl methyl ether (CPME) as a replacement for non-polar solvents such as hexane (B92381) and toluene, achieving comparable yields and selectivity. rsc.org For certain reactions, performing them under solvent-free (neat) conditions is the most sustainable option, which can lead to higher concentrations and sometimes reduced catalyst loading. nih.govrsc.org Other green solvents being explored include ionic liquids, which are organic salts with low melting points, and carbon dioxide in its liquid or supercritical state. mdpi.comnih.gov
In the context of synthesizing 4-(bromomethyl)pyridine hydrochloride, applying these principles would mean choosing a brominating agent like NBS over bromine and selecting a green solvent like CPME, ethyl acetate, or even water, if reaction chemistry allows, instead of chlorinated solvents like chloroform (B151607). chemicalbook.comnih.gov
Table 3: Green Alternatives to Common Organic Solvents
| Conventional Solvent | Hazards | Green Alternative(s) | Reference |
| Hexane, Toluene | Neurotoxic, flammable, environmental pollutant | Cyclopentyl methyl ether (CPME), Solvent-free | nih.govrsc.org |
| Dichloromethane, Chloroform | Carcinogen suspect, volatile | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate | chemicalbook.comnih.gov |
| Dimethylformamide (DMF), DMSO | Reproductive toxicity, difficult to remove | Water, Ionic Liquids, Gamma-Valerolactone (GVL) | mdpi.comnih.gov |
Advanced Analytical Methodologies in Research Contexts
Derivatization Techniques for Enhanced Analysis
Derivatization is a common strategy in analytical chemistry to improve the chromatographic behavior and detectability of analytes. 4-(Bromomethyl)pyridine (B1298872), often used in its hydrobromide or hydrochloride salt form, serves as a versatile derivatizing agent, particularly for carboxylic acids. The derivatization typically involves the reaction of the carboxylate group with the bromomethyl group of the pyridine (B92270) derivative to form a 4-picolyl ester. This process is advantageous for several reasons, including increased hydrophobicity, which improves retention in reversed-phase chromatography, and the introduction of a UV-active or mass-spectrometry-friendly tag.
In High-Performance Liquid Chromatography (HPLC), the derivatization of carboxylic acids with reagents like 4-(bromomethyl)pyridine is a well-established method to enhance their analysis. Many biologically significant molecules, such as those involved in the tricarboxylic acid (TCA) cycle, are carboxylic acids. d-nb.info Their analysis can be challenging due to their high polarity, which leads to poor retention on conventional reversed-phase HPLC columns, and low ionization efficiency in mass spectrometry. d-nb.info
Derivatization with a reagent containing a phenyl group and a bromine atom can improve retention in reversed-phase chromatography and provide favorable fragmentation patterns for tandem mass spectrometry. d-nb.info For instance, the use of a similar derivatizing agent, 4-bromo-N-methylbenzylamine, has been shown to effectively derivatize mono-, di-, and tri-carboxylic acids, facilitating their analysis by LC-MS/MS. nih.gov The reaction is typically carried out in the presence of a base and a phase-transfer catalyst, such as a crown ether, to facilitate the reaction between the carboxylate anion and the derivatizing agent in an organic solvent like acetone. researchgate.net
While less common for a polar compound like 4-(bromomethyl)pyridine, derivatization is a fundamental technique in Gas Chromatography (GC) to increase the volatility and thermal stability of analytes. nih.gov For carboxylic acids, esterification to more volatile forms is a standard procedure. Although direct GC analysis of 4-(bromomethyl)pyridine derivatives is not as prevalent as HPLC, the principle of converting polar carboxyl groups into less polar esters is a key strategy in GC-based metabolomics. nih.govnih.gov
A typical derivatization reaction for HPLC analysis is as follows:
Analyte: Carboxylic acid (e.g., fatty acid, organic acid)
Reagent: 4-(Bromomethyl)pyridine hydrochloride (or hydrobromide)
Catalyst: A base (e.g., potassium carbonate) and often a crown ether (e.g., 18-crown-6) to enhance the nucleophilicity of the carboxylate.
Solvent: Acetonitrile or acetone.
Conditions: The reaction mixture is typically heated to ensure completion.
The resulting 4-picolyl esters can then be readily separated by reversed-phase HPLC and detected by UV absorbance due to the pyridine ring.
While 4-(bromomethyl)pyridine itself is not a fluorescent molecule, its reactive bromomethyl group can be utilized to attach a fluorescent tag to a molecule of interest, or it can be a component of a larger, fluorescent derivatizing agent. The primary role of the 4-(bromomethyl)pyridine moiety in this context is to provide a reactive site for covalent bond formation with the analyte.
For an effective fluorescent labeling strategy, a molecule must possess a fluorophore. In the case of derivatizing agents for carboxylic acids, compounds that contain both a reactive group (like a bromomethyl group) and a fluorescent core are synthesized. For example, 4-bromomethyl-7-methoxycoumarin (B43491) is a well-known fluorescent labeling agent for fatty acids. nih.gov This reagent reacts with carboxylic acids in a similar fashion to 4-(bromomethyl)pyridine, but the resulting ester is highly fluorescent due to the coumarin (B35378) structure, allowing for very sensitive detection.
The general principle of fluorescent labeling of fatty acids involves the covalent attachment of a fluorescent tag to the fatty acid molecule. This allows for the visualization and tracking of the fatty acid in biological systems. While 4-(bromomethyl)pyridine does not directly provide the fluorescence, it serves as a blueprint for the design of reactive, non-fluorescent linkers that can be part of a larger fluorescent probe.
Mass Spectrometry for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is a powerful tool for the real-time monitoring of chemical reactions and the structural confirmation of reaction products. nih.govnist.govrsc.org When 4-(bromomethyl)pyridine is used as a derivatizing agent, MS, particularly when coupled with HPLC (LC-MS), is invaluable.
The derivatization of carboxylic acids with a bromine-containing reagent like 4-(bromomethyl)pyridine offers a distinct advantage in mass spectrometry. d-nb.infonih.gov Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum of the derivatized product, with two peaks of almost equal intensity separated by two mass units (M and M+2). This unique isotopic signature serves as a clear indicator that the derivatization has occurred and aids in the identification of the product in complex mixtures. d-nb.inforesearchgate.net
Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. The derivatized molecule is fragmented, and the resulting fragmentation pattern provides information about its structure. For example, in the analysis of TCA cycle intermediates derivatized with a bromo-containing amine, the fragmentation pattern can be used to identify the original carboxylic acid. d-nb.info
The progress of the derivatization reaction can be monitored by observing the decrease in the mass signal of the starting materials and the corresponding increase in the signal of the derivatized product. nih.govwaters.com This allows for the optimization of reaction conditions such as temperature and reaction time to ensure complete derivatization.
Table 1: Mass Spectrometric Data for a Hypothetical Derivatization Product
| Feature | Description |
| Analyte | Generic Carboxylic Acid (R-COOH) |
| Derivatizing Agent | 4-(Bromomethyl)pyridine |
| Derivatized Product | 4-Picolyl ester (R-COOCH₂-C₅H₄N) |
| Expected [M+H]⁺ | [Molecular Weight of R-COOH + 91.05]⁺ |
| Isotopic Pattern | Presence of M and M+2 peaks of nearly equal intensity due to bromine. |
| Characteristic Fragment Ion | Loss of the picolyl group, providing a fragment corresponding to the original carboxylic acid. |
Purity Assessment for Research Grade Materials
The purity of research-grade this compound is critical for its effective use in synthesis and analysis. Several analytical methods are employed to assess its purity.
Table 2: Typical Purity Specifications for Research Grade this compound
| Parameter | Specification | Analytical Method |
| Purity (by Titration) | >97.0% | Nonaqueous Titration |
| Purity (by HPLC) | >95.0% (area %) | High-Performance Liquid Chromatography |
| Appearance | White to light yellow powder or crystals | Visual Inspection |
| Melting Point | 185.0 to 191.0 °C | Melting Point Apparatus |
Data sourced from a representative supplier specification. tcichemicals.com
Nonaqueous Titration: This is a common method for determining the purity of acidic or basic substances in a non-aqueous solvent. For this compound, a nonaqueous acid-base titration can be used to quantify the amount of the hydrochloride salt.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase HPLC method can be developed to separate 4-(bromomethyl)pyridine from potential impurities, such as the starting materials for its synthesis or degradation products. sielc.com The purity is often reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The development of a validated HPLC method for determining related substances is a standard practice in quality control. ijrpc.comresearchgate.net
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm the identity and structure of the compound. 1H NMR spectroscopy can be used to verify the presence and integration of the characteristic protons of the 4-(bromomethyl)pyridine structure. chemicalbook.com
Future Research Directions and Emerging Areas
Exploration of Novel Reactivity Patterns
While 4-(bromomethyl)pyridine (B1298872) hydrochloride is primarily known for its role in nucleophilic substitution reactions, future research will likely delve into uncovering and harnessing more complex reactivity patterns. chemimpex.com Its unique electronic properties, stemming from the interplay between the pyridine (B92270) ring and the bromomethyl group, suggest that it could participate in a wider range of chemical transformations than currently exploited.
Future investigations may focus on:
Catalytic Cycles: Exploring its potential as a precursor to organocatalysts or ligands in transition-metal catalysis. The pyridine nitrogen offers a site for coordination to metal centers, while the methylene (B1212753) group can be further functionalized to modulate the steric and electronic properties of the resulting ligand.
Radical Reactions: Investigating its participation in radical-mediated transformations. The carbon-bromine bond could be homolytically cleaved under specific conditions to generate a pyridylmethyl radical, a highly reactive intermediate for C-C and C-heteroatom bond formation.
Multicomponent Reactions: Designing novel one-pot, multicomponent reactions where 4-(bromomethyl)pyridine hydrochloride serves as a key electrophilic component, enabling the rapid assembly of complex molecular architectures.
Design of Advanced Functional Materials
The incorporation of the pyridyl moiety into larger structures can impart specific functions, making this compound an attractive building block for materials science. chemimpex.com Research in this area is expected to move beyond simple polymers to the creation of highly sophisticated functional materials.
Emerging areas of interest include:
Metal-Organic Frameworks (MOFs): Using derivatives of 4-(bromomethyl)pyridine as organic linkers for the synthesis of novel MOFs. The pyridine nitrogen can coordinate to metal nodes, and the rest of the molecule can be tailored to control pore size, surface area, and functionality for applications in gas storage, separation, and catalysis.
Supramolecular Assemblies: The pyridinium (B92312) salts derived from this compound can engage in non-covalent interactions like hydrogen bonding and π-π stacking. This allows for the construction of self-assembling systems such as liquid crystals, gels, and vesicles with stimuli-responsive properties.
Conductive Polymers and Organic Electronics: The compound can be used to synthesize conjugated polymers and small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The pyridine unit can influence the material's electron-transport properties and stability. chemimpex.com
Integration with High-Throughput Synthesis and Screening
High-throughput experimentation (HTE) has become an indispensable tool in modern chemical research for accelerating discovery. nih.gov The reliability and versatility of this compound make it an ideal reagent for integration into HTE workflows.
Future applications will likely involve:
Combinatorial Libraries: Employing robotic systems to perform parallel syntheses, reacting this compound with large arrays of diverse nucleophiles. This approach can rapidly generate extensive libraries of novel pyridine-containing compounds.
Drug Discovery: Screening these compound libraries for biological activity against various therapeutic targets. The pyridyl scaffold is a common feature in many pharmaceuticals, and HTE can quickly identify new lead compounds for the development of drugs targeting a range of diseases. chemimpex.comnih.gov
Materials Discovery: Utilizing high-throughput methods to screen for new materials with desired properties, such as specific optical, electronic, or thermal characteristics, by systematically varying the structures of polymers or other materials derived from this compound. chemimpex.com
Computational Design and Prediction of New Derivatives
Computational chemistry and molecular modeling are increasingly powerful tools for predicting the properties and reactivity of molecules before they are synthesized in the lab. nih.gov Applying these methods to this compound can guide research and development efforts.
Prospective computational studies may include:
Virtual Screening: Using computational docking and molecular dynamics simulations to predict the binding affinity of virtual libraries of its derivatives to specific biological targets, such as enzymes or receptors. This can prioritize the synthesis of compounds with the highest predicted activity. ijcrt.org
Property Prediction: Employing quantum chemical methods like Density Functional Theory (DFT) to calculate the geometric, electronic, and spectroscopic properties of new derivatives. ijcrt.org This can help in designing molecules with tailored characteristics for applications in materials science.
Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways of potential new reactions involving this compound. This can aid in understanding its reactivity and in optimizing reaction conditions for higher yields and selectivity.
Addressing Scalability and Industrial Relevance for Complex Syntheses
For any chemical compound to have a significant impact, its synthesis must be scalable, cost-effective, and environmentally friendly. While this compound is commercially available, the scalability of multi-step syntheses that use it as an intermediate presents ongoing challenges.
Future research in this domain will need to address:
Process Optimization: Developing robust and efficient procedures for reactions involving this compound on an industrial scale. This includes optimizing parameters such as reaction time, temperature, solvent, and catalyst loading to maximize yield and minimize waste. researchgate.net
Green Chemistry: Implementing greener synthetic routes that reduce the use of hazardous reagents and solvents. researchgate.net This could involve exploring solvent-free reaction conditions, using more benign catalysts, and developing processes with higher atom economy.
Flow Chemistry: Adapting synthetic protocols to continuous flow reactors. Flow chemistry can offer significant advantages for scalability, safety, and process control, particularly for highly reactive intermediates. This approach allows for precise control over reaction conditions and can facilitate safer handling of potentially hazardous reactions.
Q & A
Q. What are the common synthetic routes for 4-(Bromomethyl)pyridine hydrochloride, and how are reaction conditions optimized?
The compound is typically synthesized via bromomethylation of pyridine derivatives. A method involves reacting pyridine with formaldehyde and hydrobromic acid (HBr) under controlled conditions, often catalyzed by Lewis acids like zinc chloride. For example, in Example 325 of EP 4,374,877 A2, 4-(Bromomethyl)pyridine hydrobromate was used in a coupling reaction to synthesize a pyrrolo-pyridazine derivative, highlighting the need for anhydrous conditions and precise stoichiometry to avoid side reactions . Optimization includes temperature control (e.g., 60–80°C) and inert atmospheres to prevent hydrolysis of the bromomethyl group.
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm the structure (e.g., H NMR for methylene protons at δ 4.5–5.0 ppm).
- HPLC : For purity assessment (>98% purity as per commercial standards) .
- Mass Spectrometry : To verify molecular weight (194.45 g/mol) and detect impurities.
- X-ray Crystallography : Used in related compounds (e.g., 2-Chloro-4-(chloromethyl)pyridine hydrochloride) to resolve regiochemical ambiguities .
Q. How should researchers handle stability and storage of this compound?
this compound is hygroscopic and light-sensitive. Store desiccated at 2–8°C in amber vials. Decomposition risks include hydrolysis to 4-(Hydroxymethyl)pyridine, which can be monitored via TLC or HPLC. Safety protocols from analogous brominated compounds (e.g., 4-(Bromomethyl)benzaldehyde) recommend immediate flushing with water upon exposure to eyes/skin due to unstudied toxicological profiles .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges in alkylation reactions using this compound?
The bromomethyl group’s reactivity can lead to off-target alkylation. Strategies include:
- Protecting Groups : Temporarily block reactive sites on nucleophiles (e.g., amines) using tert-butyloxycarbonyl (Boc) groups.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the bromomethyl group.
- Kinetic Control : Lower reaction temperatures (0–25°C) favor selective alkylation, as demonstrated in peptide carboxyl-terminus protection studies .
Q. How to reconcile discrepancies between reported purity levels and observed reactivity in cross-coupling reactions?
Commercial batches may list >98% purity (HPLC), but trace moisture or residual HBr can deactivate catalysts. Mitigation steps:
- Pre-treatment : Dry the compound under vacuum (40°C, 12 hrs) before use.
- Titration : Quantify active bromine content via iodometric titration.
- Control Experiments : Compare reactivity with freshly synthesized batches, as impurities in commercial sources (e.g., Kanto Reagents) may vary .
Q. What are the emerging applications of this compound in drug discovery and materials science?
- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors and antiviral agents via Suzuki-Miyaura couplings (e.g., Example 325 in EP 4,374,877 A2) .
- Bioconjugation : The bromomethyl group enables site-specific modification of peptides/proteins, as seen in studies on collagen-binding molecules .
- Polymer Chemistry : Acts as a crosslinker in stimuli-responsive hydrogels, leveraging its hydrolytic instability for controlled degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
